molecular formula C11H9ClN2 B13090231 5-Chloro-4-phenylpyridin-2-amine CAS No. 1232431-91-2

5-Chloro-4-phenylpyridin-2-amine

Cat. No.: B13090231
CAS No.: 1232431-91-2
M. Wt: 204.65 g/mol
InChI Key: KYTPDOQYURFLOH-UHFFFAOYSA-N
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Description

5-Chloro-4-phenylpyridin-2-amine is an organic compound with the molecular formula C 11 H 9 ClN 2 and a molecular weight of 204.66 g/mol . It is identified by the CAS Number 1232431-91-2 . This compound is a chlorinated and phenyl-substituted pyridine derivative, making it a valuable chemical intermediate in various research fields. As a specialized chemical building block, this compound is primarily used in organic synthesis, pharmaceutical research, and the development of agrochemicals . Its molecular structure, featuring both an amine and a chloro functional group on the pyridine ring, allows for further functionalization and exploration of structure-activity relationships in drug discovery projects. Safety and Handling: This product is labeled with the signal word "Warning" . Recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors, using personal protective equipment, and washing thoroughly after handling . Please Note: This product is intended for research and laboratory use only. It is not intended for medicinal, household, or other uses.

Properties

CAS No.

1232431-91-2

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

5-chloro-4-phenylpyridin-2-amine

InChI

InChI=1S/C11H9ClN2/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14)

InChI Key

KYTPDOQYURFLOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2Cl)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on Chloropyridine Precursors

One common approach to synthesize this compound derivatives involves nucleophilic substitution reactions starting from appropriately substituted chloropyridine intermediates. For example, substituted 2-chloropyridines can be coupled with anilines or amines under basic conditions to introduce the amino group at the 2-position while retaining the chloro substituent at the 5-position.

  • A reported procedure uses 2-chloropyridines and substituted anilines in tert-butanol with potassium carbonate as the base. The reaction can be conducted either at room temperature over 12–24 hours or under microwave irradiation at elevated temperatures (120–160 °C) for shorter times (10–30 minutes) to achieve the coupling efficiently.

  • This method favors nucleophilic attack at the 2-chloro position, allowing selective substitution while maintaining the 5-chloro substituent intact, which is critical for obtaining the desired this compound structure.

Oxidative Chlorination of 2-Aminopyridine Derivatives

Another method involves the oxidative chlorination of 2-aminopyridine to introduce the chlorine atom at the 5-position selectively.

  • The process uses 2-aminopyridine as the starting material, with sodium hypochlorite (NaClO) and hydrochloric acid as chlorinating agents. The reaction is performed at controlled temperatures: initially at 10 °C for 2 hours, followed by an increase to 25 °C for an additional 4 hours.

  • After the reaction, the mixture is basified to pH > 8 with sodium hydroxide, filtered, washed, and extracted with dichloroethane to isolate the chlorinated intermediate. Subsequent acid-base extractions refine the product to yield 2-chloro-5-aminopyridine, a key intermediate structurally related to this compound.

  • This method is advantageous due to mild reaction conditions, the use of inexpensive and relatively safe reagents, and a respectable yield of approximately 72%.

Direct Amination of 2,5-Dichloropyridine Derivatives

  • In some synthetic routes, 2,5-dichloropyridine derivatives are selectively aminated at the 2-position with anilines or other amines under basic conditions, often employing potassium carbonate or similar bases in polar solvents. This approach leverages the differential reactivity of the chloro substituents on the pyridine ring to achieve regioselective substitution.

  • For example, 2-chloro-4-phenylpyridine can be reacted with amines such as 4-[4-(3-trifluoromethylphenyl)piperazin-1-yl]butylamine in the presence of catalytic 4-dimethylaminopyridine (DMAP) at elevated temperatures (300–350 °C) briefly to afford the corresponding amino-substituted products.

Multi-Step Synthesis via Isoxazole Intermediates

  • A more complex synthetic route involves the preparation of 5-chloroisoxazoles as versatile intermediates, which can be converted into this compound derivatives through ring transformations and amination steps.

  • For instance, isoxazol-5(4H)-one is treated with phosphorus oxychloride (POCl3) and triethylamine to yield 5-chloroisoxazoles. These intermediates can then be converted to 2H-azirine-2-carbonyl chlorides, which upon reaction with amines under inert atmosphere conditions give the target aminopyridine derivatives after purification.

  • This method allows for structural diversity but involves multiple steps and careful control of reaction conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Nucleophilic substitution 2-chloropyridine + substituted aniline t-BuOH, K2CO3, RT or microwave (120–160 °C) 37–80 Selective substitution, mild to moderate conditions Microwave equipment may be required
Oxidative chlorination 2-aminopyridine NaClO, HCl, 10–25 °C, 6 h reaction time ~72 Mild, inexpensive reagents, safe conditions Requires careful pH control and extraction
Direct amination of dichloropyridines 2,5-dichloropyridine + amine DMAP catalyst, 300–350 °C, short reaction time ~50–80 High reactivity, direct amination High temperature, specialized equipment
Isoxazole intermediate route Isoxazol-5(4H)-one POCl3, triethylamine, Ar atmosphere, chromatography Variable Versatile intermediates, structural diversity Multi-step, complex purification

Detailed Research Findings and Notes

  • The nucleophilic substitution methods are well-documented for their regioselectivity and have been optimized to reduce reaction times using microwave irradiation, which enhances throughput for research and small-scale production.

  • Oxidative chlorination avoids the use of elemental chlorine gas, improving safety and environmental impact. The use of sodium hypochlorite and hydrochloric acid derived from chlorine gas absorption tail gases exemplifies resource efficiency and cost reduction.

  • Direct amination at high temperatures with catalytic DMAP enables rapid conversion but requires precise temperature control and may pose scalability challenges due to the elevated thermal conditions.

  • The isoxazole intermediate method is more specialized and less common for this specific compound but demonstrates the synthetic flexibility for related pyridine derivatives. It involves sensitive reagents and requires inert atmosphere and chromatographic purification.

  • Industrial scale-up considerations favor methods that avoid chromatographic purification and use environmentally benign reagents, making oxidative chlorination and nucleophilic substitution in protic solvents preferable.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-phenylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of 5-substituted-4-phenylpyridin-2-amines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-phenylpyridin-2-amine or 4-phenylpyridine.

Scientific Research Applications

Pharmaceutical Development

5-Chloro-4-phenylpyridin-2-amine has been identified as a promising intermediate in the synthesis of several pharmaceutical agents. Its structural characteristics enable it to interact with biological targets effectively, making it valuable in drug discovery.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown inhibition of histone deacetylases (HDACs), which are crucial in cancer progression. The structure–activity relationship (SAR) studies indicate that modifications at the phenyl ring can enhance anticancer potency significantly .

Agricultural Chemicals

This compound serves as a building block for the development of agrochemicals, particularly herbicides and pesticides. Its application in agriculture aims to improve crop yields and pest resistance.

Case Study: Herbicide Development

In agricultural research, this compound has been utilized to synthesize new herbicides that target specific weed species while minimizing harm to crops. The efficacy of these herbicides is evaluated through field trials, demonstrating significant improvements in weed control compared to existing products .

Material Science

The compound is explored for its potential applications in material science, particularly in the development of advanced materials such as polymers and coatings.

Data Table: Material Properties

PropertyValueApplication
Thermal StabilityHighCoatings for high-temperature environments
Chemical ResistanceExcellentProtective coatings in industrial applications
Mechanical StrengthModerateStructural components in composite materials

Research indicates that incorporating this compound into polymer matrices enhances their durability and resistance to chemical degradation .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for constructing complex molecular architectures. Its reactivity allows for various transformations that are essential in synthetic pathways.

Case Study: Synthesis of Complex Molecules

Researchers have successfully employed this compound in multi-step synthesis processes to create novel heterocyclic compounds with potential biological activity. The versatility of this compound facilitates its use as a key intermediate in various synthetic routes .

Biochemical Research

This compound plays a role in biochemical research, particularly in studies focused on enzyme interactions and mechanisms.

Case Study: Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications. For example, its interaction with certain kinases has been investigated for implications in cancer treatment .

Mechanism of Action

The mechanism of action of 5-Chloro-4-phenylpyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

5-Chloro-4-fluoropyridin-2-amine

  • Structure : Replaces the phenyl group with fluorine at position 3.
  • This compound exhibits lower molecular weight (MW: 147.56 vs. 214.67) and higher polarity, impacting solubility in polar solvents .
  • Applications : Often used in fluorinated drug analogs for enhanced metabolic stability .

5-Bromo-4-chloropyridin-2-amine

  • Structure : Bromine replaces the phenyl group at position 4.
  • However, the absence of a phenyl group reduces hydrophobic interactions .
  • Applications : Useful in radiolabeling or as a heavy-atom derivative in crystallography .

Phenyl-Substituted Analogs

5-Chloro-4-cyclopropylpyridin-2-amine

  • Structure : Cyclopropyl group replaces phenyl at position 4.
  • Key Differences : The cyclopropyl group introduces strain and sp³ hybridization, altering electronic distribution and reducing conjugation. This may enhance membrane permeability due to increased lipophilicity compared to phenyl .
  • Applications : Explored in CNS-targeting drugs for improved blood-brain barrier penetration .

Methyl-Substituted Pyridines

5-Chloro-4-methylpyridin-2-amine

  • Structure : Methyl group replaces phenyl at position 4.
  • Key Differences : The methyl group is smaller and less electron-donating than phenyl, leading to reduced steric bulk and lower molecular weight (MW: 142.59 vs. 214.67). This increases solubility in aqueous media but decreases aromatic interactions .
  • Safety Profile : Classified as harmful via inhalation and skin contact, necessitating stringent handling protocols .

Pyrimidine Derivatives

4-Chloro-5-fluoropyrimidin-2-amine

  • Structure : Pyrimidine core with chlorine at position 4 and fluorine at position 5.
  • Key Differences : The pyrimidine ring (6-membered with two nitrogen atoms) vs. pyridine alters hydrogen-bonding capacity and electronic properties. This derivative is more polar and often used in nucleotide analogs .
  • Applications : Common in antiviral and anticancer agents targeting nucleic acid synthesis .

Data Table: Comparative Analysis

Compound Name Core Structure Substituents (Positions) Molecular Formula MW Key Properties/Applications References
This compound Pyridine Cl (5), Ph (4), NH₂ (2) C₁₁H₉ClN₂ 214.67 Kinase inhibition, lipophilic interactions
5-Chloro-4-fluoropyridin-2-amine Pyridine Cl (5), F (4), NH₂ (2) C₅H₄ClFN₂ 147.56 High polarity, metabolic stability
5-Bromo-4-chloropyridin-2-amine Pyridine Br (5), Cl (4), NH₂ (2) C₅H₄BrClN₂ 223.36 Halogen bonding, crystallography
5-Chloro-4-cyclopropylpyridin-2-amine Pyridine Cl (5), Cyclopropyl (4), NH₂ (2) C₈H₉ClN₂ 168.62 Enhanced BBB penetration
4-Chloro-5-fluoropyrimidin-2-amine Pyrimidine Cl (4), F (5), NH₂ (2) C₄H₃ClFN₃ 147.54 Antiviral/nucleotide analogs

Key Findings and Implications

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, F) : Enhance stability and polarity but reduce π-stacking capability.
  • Phenyl vs. Cyclopropyl : Phenyl improves aromatic interactions, while cyclopropyl enhances lipophilicity for CNS targeting.
  • Halogen Variation : Bromine offers steric and polarizable properties for protein binding, whereas fluorine optimizes metabolic resistance .

Synthetic Considerations :

  • Phenyl-substituted derivatives require cross-coupling reactions (e.g., Suzuki-Miyaura), while halogenated analogs often utilize nucleophilic substitution .

Safety and Handling :

  • Methyl and halogenated derivatives pose inhalation and dermal hazards, necessitating controlled environments during synthesis .

Biological Activity

5-Chloro-4-phenylpyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloropyridine derivatives with phenyl amines under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives of pyridine compounds have been shown to inhibit receptor tyrosine kinase (RTK) signaling pathways, which are crucial in tumor angiogenesis and cancer progression. Specifically, certain derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor blood supply .

Antimicrobial Activity

Pyridine derivatives, including this compound, have demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit various microbial strains, suggesting their potential use as antibacterial agents . The structure–activity relationship (SAR) analysis indicates that modifications to the pyridine ring can enhance biological activity against specific pathogens.

Insecticidal Activity

Insecticidal activity has also been reported for compounds containing the pyridine structure. For example, studies have highlighted the effectiveness of certain pyridine derivatives against pests like Mythimna separata, indicating their potential application in agricultural pest management .

Case Studies

  • Anticancer Activity : A study focused on a series of aryl-substituted 2-aminopyridine derivatives found that they exhibited significant cytotoxic effects against various human tumor cell lines. The introduction of different aryl groups was shown to enhance their anticancer properties .
  • Antimicrobial Efficacy : Another investigation into the antimicrobial activity of pyridine derivatives revealed that specific substitutions on the phenyl ring led to improved inhibition of bacterial growth. This suggests a pathway for developing new antibiotics based on the structure of this compound .

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:

Substituent Effect on Activity
ChlorineIncreases lipophilicity and binding affinity to targets
Phenyl GroupEnhances interaction with biological macromolecules
PositioningAffects the steric and electronic properties influencing reactivity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-4-phenylpyridin-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : Begin with nucleophilic substitution or cross-coupling reactions using precursors like 2-aminopyridine derivatives and chlorinated aryl halides. Optimize parameters such as temperature (70–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd-based catalysts for Suzuki couplings). Monitor yields via HPLC or GC-MS and adjust stoichiometry of reagents to minimize side products .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data discrepancies be addressed?

  • Methodology : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm aromatic proton environments and substituent positions. IR spectroscopy can validate amine (-NH2_2) and C-Cl bonds. For structural ambiguities (e.g., regiochemistry), cross-validate with X-ray crystallography (as in ) or high-resolution mass spectrometry (HRMS). Discrepancies between calculated and observed spectra may require re-evaluation of sample purity or crystallographic refinement .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Adopt GHS-compliant practices: use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Store in airtight containers at 2–8°C, segregated from oxidizers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against microbial pathogens?

  • Methodology : Conduct in vitro antimicrobial assays using broth microdilution (CLSI guidelines). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs). For mechanistic insights, perform time-kill studies or assess membrane disruption via fluorescence microscopy .

Q. What strategies are effective in resolving contradictory data regarding the compound’s structure-activity relationships (SAR)?

  • Methodology : Combine computational modeling (e.g., molecular docking with target enzymes) and experimental mutagenesis. If SAR data conflicts with crystallographic results (e.g., ), re-examine protonation states or solvent effects using density functional theory (DFT). Validate hypotheses via synthesis of analogues with targeted substitutions (e.g., replacing Cl with F) .

Q. How can the environmental impact of this compound be assessed during disposal?

  • Methodology : Perform ecotoxicity studies using Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines). Quantify biodegradability via closed bottle tests (OECD 301D) and monitor chlorinated byproducts using LC-MS. Partner with certified waste management firms for neutralization and incineration .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

  • Methodology : Replicate experiments under standardized conditions (pH, temperature, cell lines). Cross-reference with independent assays (e.g., enzymatic inhibition vs. whole-cell activity). If potency varies, investigate batch-to-batch purity differences via elemental analysis or chiral HPLC .

Q. What experimental approaches can clarify discrepancies in synthetic yields between published methods?

  • Methodology : Systematically vary one parameter at a time (e.g., catalyst loading, reaction time) while keeping others constant. Use design of experiments (DoE) software to identify critical factors. Compare intermediates via 1H^1 \text{H}-NMR to trace side reactions (e.g., dehalogenation or dimerization) .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates.
  • Characterization : Always pair spectroscopic data with elemental analysis for new derivatives.
  • Biological Testing : Include cytotoxicity assays (e.g., MTT on mammalian cells) to rule off-target effects .

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